![molecular formula C24H25ClN2O3S B2396729 4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline CAS No. 1111052-26-6](/img/structure/B2396729.png)
4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline, commonly known as BTPMQ, is a quinoline derivative that has gained significant attention in scientific research due to its potential applications in various fields, including pharmacology, biochemistry, and molecular biology. BTPMQ is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis.
Wirkmechanismus
BTPMQ exerts its pharmacological effects by inhibiting the activity of 4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline, a family of enzymes that play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. 4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline is activated by various stimuli, including growth factors, cytokines, and hormones, and is involved in the phosphorylation of various target proteins, which leads to their activation or inactivation.
Biochemical and Physiological Effects:
BTPMQ has been shown to exhibit potent anti-tumor activity against a wide range of cancer cell lines by inducing apoptosis. In addition, BTPMQ has been found to modulate the activity of various neurotransmitter receptors, including the NMDA receptor, which plays a crucial role in synaptic plasticity and learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BTPMQ in lab experiments is its potent inhibitory activity against 4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline, which makes it an attractive tool for studying the role of 4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline in various cellular processes. However, one of the limitations of using BTPMQ is its potential toxicity, which may limit its use in in vivo studies.
Zukünftige Richtungen
There are several future directions for the research on BTPMQ. One area of future research is to investigate the potential applications of BTPMQ in the treatment of various neurological disorders, including Alzheimer's disease and schizophrenia. In addition, further studies are needed to investigate the potential toxicity of BTPMQ and to develop more selective 4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline inhibitors with reduced toxicity.
Synthesemethoden
The synthesis of BTPMQ involves several steps, including the reaction of 6-chloro-3-nitroquinoline with tert-butyl 4-bromobenzoate to form 4-tert-butyl-6-chloro-3-nitroquinoline. This intermediate is then reduced to the corresponding amine using palladium on carbon catalyst. The resulting amine is then reacted with pyrrolidine-1-carboxylic acid and sulfonyl chloride to form BTPMQ.
Wissenschaftliche Forschungsanwendungen
BTPMQ has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of BTPMQ is in the field of pharmacology, where it has been shown to exhibit potent anti-tumor activity against a wide range of cancer cell lines. BTPMQ has been found to induce apoptosis in cancer cells by inhibiting 4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline activity, which leads to the downregulation of various anti-apoptotic proteins.
In addition to its anti-tumor activity, BTPMQ has also been investigated for its potential applications in the field of neurobiology. Studies have shown that BTPMQ can modulate the activity of various neurotransmitter receptors, including the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory.
Eigenschaften
IUPAC Name |
[4-(4-tert-butylphenyl)sulfonyl-6-chloroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S/c1-24(2,3)16-6-9-18(10-7-16)31(29,30)22-19-14-17(25)8-11-21(19)26-15-20(22)23(28)27-12-4-5-13-27/h6-11,14-15H,4-5,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJKNGBFKNCKDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

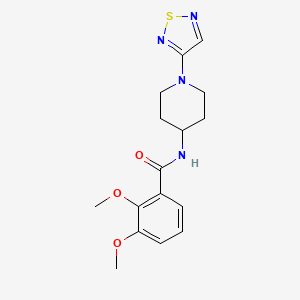
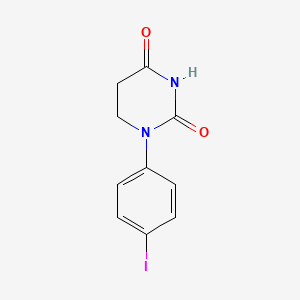
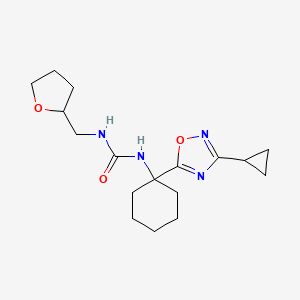
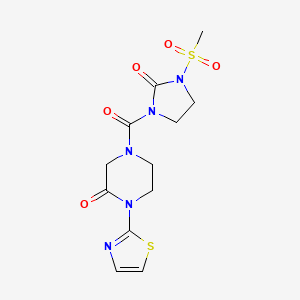



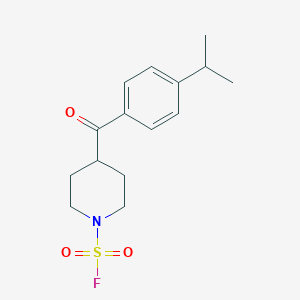
![2-Chloro-1-[4-(1,2-oxazol-3-ylmethylsulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B2396661.png)
![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2396664.png)
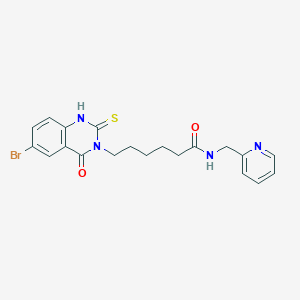

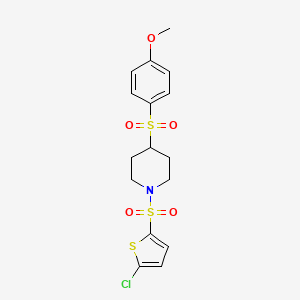
![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2396668.png)